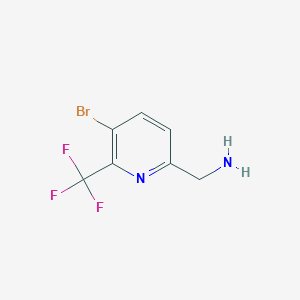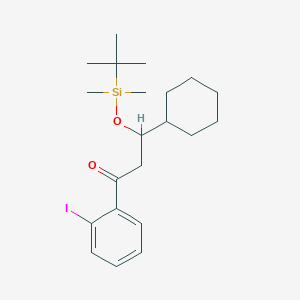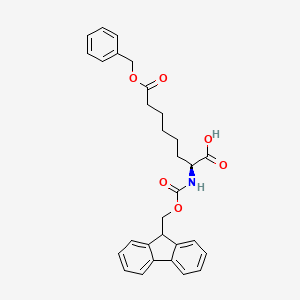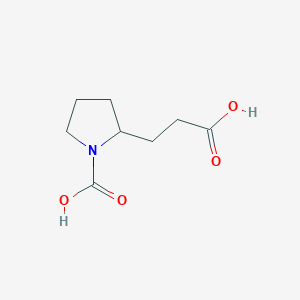![molecular formula C22H19NO2 B12854860 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one is a complex organic compound belonging to the benzanthrone family. Benzanthrone derivatives are known for their excellent luminescent properties, such as photostability, sizable Stokes shifts, and noticeable solvatochromism. These properties make them valuable in various scientific and technological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one typically involves nucleophilic substitution reactions. One common method is the bromine atom nucleophilic substitution reaction, where the bromine atom in a precursor compound is replaced by a morpholinyl group . The structure of the synthesized benzanthrone derivative is characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Industrial Production Methods
Industrial production methods for benzanthrone derivatives often involve large-scale organic synthesis techniques. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzanthrone derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized benzanthrone derivatives, while substitution reactions can produce a wide range of substituted benzanthrone compounds .
Aplicaciones Científicas De Investigación
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its luminescent properties.
Biology: Employed in the study of biological systems, including as a marker for proteins and lipids.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of organic thin films and as a dye in liquid crystal displays.
Mecanismo De Acción
The mechanism of action of 3-morpholin-4-yl-7H-benzo[a]anthracen-12-one involves its interaction with molecular targets through its π-conjugated system. This interaction can lead to changes in the electronic properties of the target molecules, resulting in fluorescence or other photophysical effects. The compound’s ability to act as a donor-acceptor molecule allows it to participate in various charge transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one: Another benzanthrone derivative with similar luminescent properties.
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: A benzanthrone dye synthesized through nucleophilic substitution.
Uniqueness
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one is unique due to its specific morpholinyl substitution, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring precise fluorescence characteristics .
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-7H-benzo[a]anthracen-12-one |
InChI |
InChI=1S/C22H19NO2/c24-22-20-4-2-1-3-15(20)13-17-6-5-16-14-18(7-8-19(16)21(17)22)23-9-11-25-12-10-23/h1-8,14H,9-13H2 |
Clave InChI |
OQWAOXKOJYDTSK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC3=C(C=C2)C4=C(CC5=CC=CC=C5C4=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)



![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854824.png)
![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)

![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)

![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)

